molecular formula C18H19N3O4 B2505855 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034240-99-6

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2505855
CAS No.: 2034240-99-6
M. Wt: 341.367
InChI Key: DQPVXGOYNPZXDB-UHFFFAOYSA-N
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Description

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a benzonitrile group linked to a piperidine ring, which is further connected to an oxazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidine ring, followed by the formation of the piperidine ring, and finally, the attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as reagent concentration, temperature, and pressure, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites, inhibition or activation of enzymatic activity, and modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile: shares structural similarities with other compounds containing oxazolidine, piperidine, and benzonitrile moieties.

    2,6-Dichlorobenzonitrile: Another benzonitrile derivative with different substituents.

    N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: A compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

4-[3-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(8-10-20)21-17(23)12-25-18(21)24/h1-4,15H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPVXGOYNPZXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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